EGFR-IN-542
描述
EGFR-IN-542 (CAS No. 1639040-81-5) is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a critical therapeutic target in oncology due to its role in regulating cell proliferation and survival. This compound is supplied at ≥98% purity in packaging options of 50 mg, 100 mg, and 250 mg, as listed in commercial catalogs . Its structural and functional characteristics are inferred to align with typical ATP-competitive inhibitors, which bind to the kinase domain of EGFR to block downstream signaling pathways associated with tumor growth .
属性
CAS 编号 |
1639040-81-5 |
|---|---|
分子式 |
C23H18FN5 |
分子量 |
383.43 |
IUPAC 名称 |
N4-[1-(3-Fluoro-benzyl)-1H-indol-5-yl]-quinazoline-4,6-diamine |
InChI |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
InChI 键 |
InChI=1S/C23H18FN5/c24-17-3-1-2-15(10-17)13-29-9-8-16-11-19(5-7-22(16)29)28-23-20-12-18(25)4-6-21(20)26-14-27-23/h1-12,14H,13,25H2,(H,26,27,28) |
SMILES |
NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
EGFR-IN-542; EGFR IN 542; EGFRIN542; |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
EGFR-IN-542 belongs to a family of EGFR-targeting compounds with varying structural and functional profiles. Below is a comparative analysis with three closely related inhibitors: EGFR-IN-557 , EGFR Inhibitor (CAS 879127-07-8) , and EG01377 free base .
Structural and Functional Similarities
EGFR-IN-557 (CAS 1639040-91-7) :
- Shares identical packaging (50 mg, 100 mg, 250 mg) and purity (≥98%) with EGFR-IN-542, suggesting similar commercial availability and quality standards .
- The sequential CAS numbers (1639040-91-7 vs. 1639040-81-5) imply structural analogs or derivatives developed through iterative medicinal chemistry optimization.
EGFR Inhibitor (CAS 879127-07-8) :
- Lacks detailed packaging information, unlike EGFR-IN-542, but matches in purity (≥98%) .
- The absence of a specific name (e.g., "EGFR-IN-XXX") may indicate it is a first-generation or less characterized inhibitor.
EG01377 free base (CAS 2227996-00-9) :
- Available in the same packaging sizes as EGFR-IN-542, though its primary therapeutic target is unspecified in the evidence .
- The "free base" designation suggests differences in solubility or formulation compared to salt forms of EGFR inhibitors.
Key Differentiators
| Parameter | EGFR-IN-542 | EGFR-IN-557 | EGFR Inhibitor | EG01377 free base |
|---|---|---|---|---|
| CAS Number | 1639040-81-5 | 1639040-91-7 | 879127-07-8 | 2227996-00-9 |
| Purity | ≥98% | ≥98% | ≥98% | ≥98% |
| Packaging | 50 mg, 100 mg, 250 mg | 50 mg, 100 mg, 250 mg | Not specified | 50 mg, 100 mg, 250 mg |
| Naming Convention | Systematic ("IN-542") | Systematic ("IN-557") | Generic | Alphanumeric code |
| Structural Clues | Likely ATP-competitive | Probable analog | Undisclosed | Unknown target |
Table 1: Comparative overview of EGFR-IN-542 and related compounds .
Research and Development Context
- EGFR-IN-542 vs. EGFR-IN-557 : The sequential numbering suggests these compounds may differ in substituents affecting binding affinity or pharmacokinetics. For example, a methyl group or halogen substitution could alter interactions with EGFR’s hydrophobic pocket .
- EG01377 free base : Its distinct naming convention and unspecified target highlight the diversity in EGFR inhibitor development pipelines, where "EG" compounds might represent a separate series optimized for alternative pathways (e.g., mutant EGFR variants) .
Critical Considerations and Limitations
Data Gaps: The evidence lacks pharmacokinetic, toxicity, or efficacy data, limiting a comprehensive comparison.
Structural Insights : Without spectroscopic or crystallographic data, structural comparisons remain speculative. Molecular modeling or synthetic routes described in supplementary materials (e.g., Supporting Information) could clarify differences .
For example, EG01377 may target non-oncogenic EGFR roles, necessitating further validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
